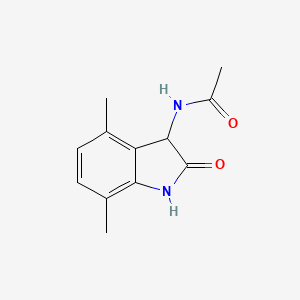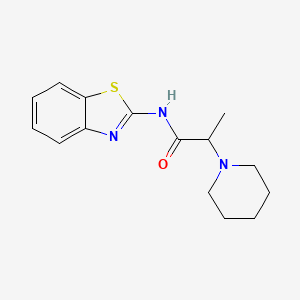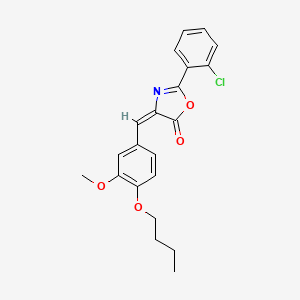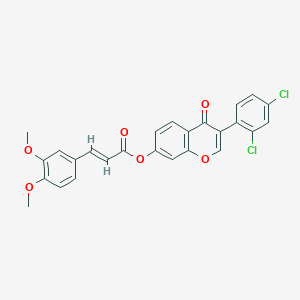![molecular formula C23H24N4 B4543659 5-isopropyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4543659.png)
5-isopropyl-3-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidine derivatives are of significant interest due to their diverse biological activities, including antiproliferative properties. These compounds are synthesized through various methods, aiming to explore their potential in medicinal chemistry, particularly as anti-proliferative agents and kinase inhibitors.
Synthesis Analysis
A novel series of pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides, which may share structural similarities with the compound of interest, have been identified through high-throughput screening. Optimization of these compounds involves parallel synthesis and iterative design to understand structure-activity relationships and improve potency. For example, the isopropyl carbamate derivative was highlighted for its chemoselective potency in specific cell lines (Gopalsamy et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives can be determined through various analytical techniques. X-ray crystallographic studies, for instance, have been employed to ascertain the regioselectivity of synthesis reactions, providing detailed insights into the molecular arrangement and confirming the structure of synthesized compounds (Kaping et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
The compound under investigation shares a structural resemblance with pyrazolopyrimidine derivatives, which have been synthesized and evaluated for their antibacterial activities. For instance, derivatives of pyrazolopyrimidine have been synthesized through reactions involving 5-aminopyrazole-4-carbonitriles, showing significant antibacterial properties. This suggests potential applications of the compound in the development of new antibacterial agents (Rahmouni et al., 2014).
Synthesis Techniques and Chemical Reactivity
Advanced synthesis techniques involving ultrasound irradiation and aqueous media have been utilized for the efficient synthesis of pyrazolo[1,5-a]pyrimidine derivatives. Such methods indicate the compound's potential for facile synthesis and its reactivity, which can be harnessed in various chemical transformations, particularly in the regioselective synthesis of highly substituted pyrazolo[1,5-a]pyrimidines, thereby contributing to material science and pharmaceutical chemistry (Kaping et al., 2020).
Anti-Mycobacterial Activity
The compound belongs to a class of pyrazolo[1,5-a]pyrimidines, which have shown promise as potent inhibitors of mycobacterial ATP synthase, crucial in the treatment of Mycobacterium tuberculosis. This suggests its potential application in developing new therapeutic agents against tuberculosis, highlighting the importance of structure-activity relationship studies to identify potent analogs (Sutherland et al., 2022).
Anticancer and Anti-5-Lipoxygenase Agents
Similar pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating the compound's potential application in cancer therapy and inflammation management. These studies emphasize the importance of exploring the structure-activity relationships to develop more effective therapeutic agents (Rahmouni et al., 2016).
Adenosine Receptor Affinity
The structural framework of pyrazolo[3,4-d]pyrimidines, closely related to the compound , has been associated with A1 adenosine receptor affinity, indicating potential applications in neurological disorders and conditions mediated by adenosine receptors. This opens up avenues for research into the compound's possible effects on neurological pathways and its therapeutic potential (Harden et al., 1991).
Propiedades
IUPAC Name |
3-phenyl-N-(1-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4/c1-16(2)21-14-22(25-17(3)18-10-6-4-7-11-18)27-23(26-21)20(15-24-27)19-12-8-5-9-13-19/h4-17,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQSVGWDKSIWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenyl-N-(1-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-bromo-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4543593.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4543606.png)


![N-[1-(2,5-dimethoxyphenyl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B4543619.png)
![3-(2-chlorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4543626.png)


![2-cyano-N-cyclopropyl-3-{3-[(4-isopropylphenoxy)methyl]-4-methoxyphenyl}acrylamide](/img/structure/B4543648.png)
![2,3-dimethyl-5-oxo-N-propyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4543654.png)

![methyl 4-[5-({[2-(dimethylamino)ethyl]amino}methyl)-2-furyl]benzoate dihydrochloride](/img/structure/B4543671.png)